molecular formula C4H3NO3 B048676 Oxazole-2-carboxylic acid CAS No. 672948-03-7

Oxazole-2-carboxylic acid

Cat. No. B048676
M. Wt: 113.07 g/mol
InChI Key: CQHYICHMGNSGQH-UHFFFAOYSA-N
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Description

Oxazole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen and one nitrogen atom.

Synthesis Analysis

  • An efficient synthesis of oxazole structures like 2,4-Oxazole is achieved using a gold-catalyzed oxidation strategy, involving a [3 + 2] annulation between a terminal alkyne and a carboxamide. The use of bidentate ligands like Mor-DalPhos is critical in this process (Luo, Ji, Li, & Zhang, 2012).
  • Another approach uses the photooxygenation of oxazoles to generate activated carboxylates, which can be applied to synthesize various macrocyclic lactones (Wasserman, Gambale, & Pulwer, 1981).

Molecular Structure Analysis

  • The structural determination of oxazole-2-carboxylic acid derivatives can be performed experimentally, such as by X-ray diffraction methods, and supported by quantum-chemical calculations (Shtabova et al., 2005).

Chemical Reactions and Properties

  • Oxazoles can be used as intermediates in various chemical reactions. For instance, they undergo nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position, which is useful in synthesizing compounds like macrolides (Wasserman, Gambale, & Pulwer, 1981).
  • Aliphatic, aromatic, and heteroaromatic carboxylic acids can react with specific agents to form oxazole intermediates, which are further converted into amides, esters, and thioesters (Kitagawa, Kuroda, Sasaki, & Kawasaki, 1987).

Physical Properties Analysis

  • The photophysical properties of oxazole derivatives have been investigated in different solvents. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for fluorescent probes (Ferreira et al., 2010).

Chemical Properties Analysis

  • Oxazole derivatives display varied biological activities. For example, certain functionalized oxazoles show anticancer activities in human gastric and bladder tumor cells (Cao et al., 2020).
  • Oxazole compounds can also exhibit inhibitory activity on blood platelet aggregation, with some showing activity comparable to aspirin (Ozaki et al., 1983).

Scientific Research Applications

  • Pharmaceuticals

    • Oxazole and its derivatives are common moieties in numerous natural products and pharmaceuticals . They possess biological activities such as antibiotics , antineoplastics , anti-fungals , and anti-inflammatories .
    • The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .
  • Industrial Applications

    • Oxazoline-based ring structures are noticeable for their biological activities . Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
    • A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .
  • Agriculture

    • Oxazole and its derivatives are mainly used in the agriculture field and evaluated for a variety of biological functions .
  • Green and Sustainable Catalytic System

    • A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis is described, employing naturally abundant and inexpensive carboxylic acids as starting materials . This method avoids the use of transition metals and toxic oxidants .
  • Synthesis of Heterocyclic Compounds

    • Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
    • The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .
  • Medical Field

    • Carboxylic acids, which are part of the structure of Oxazole-2-carboxylic acid, have applications in the medical field . They can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of nanoparticles and nanostructures .
  • Chemistry of Heterocyclic Compounds

    • Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
    • The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .
  • Clinical Drugs or Candidates

    • A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .

Safety And Hazards

Oxazole-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Oxazole-based molecules are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

properties

IUPAC Name

1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHYICHMGNSGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514312
Record name 1,3-Oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-2-carboxylic acid

CAS RN

672948-03-7
Record name 1,3-Oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
H Santhaseelan, VT Dinakaran, B Sakthivel… - Metabolites, 2022 - mdpi.com
… -1,3-oxazole-2-carboxylic acid complex was more stable. … )-4-pentyl-1,3-oxazole-2-carboxylic acid with 2 × 3F showed no … )-4-pentyl-1,3-oxazole-2-carboxylic acid molecule at the 2 × 3F …
Number of citations: 3 www.mdpi.com
K Kanoh, Y Matsuo, K Adachi, H Imagawa… - The Journal of …, 2005 - nature.com
… The connectivity of the oxazole-2-carboxylic acid methyl ester and oxazole-4carboxylic acid amide was not determined by the NMR studies, but instead by a fragment analysis of the LC…
Number of citations: 150 www.nature.com
RH Good, G Jones - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… We have recorded our failure to prepare oxazole-2-carboxylic acid or any simple derivative ; to our knowledge no successful synthesis appears in the literature. Initial experiments were …
Number of citations: 13 pubs.rsc.org
F Huguet, A Melet, R Alves de Sousa… - …, 2012 - Wiley Online Library
New series of acids and hydroxamic acids linked to five‐membered heterocycles including furan, oxazole, 1,2,4‐ or 1,3,4‐oxadiazole, and imidazole were synthesized and tested as …
ZI Itov, VI Gunar - Pharmaceutical Chemistry Journal, 1988 - Springer
… Oxazole-2-carboxylic acid is decarbonylated at an elevated temperature to yield a 2-unsubstituted oxazole (XVII) quantitatively [26, 43]. All the t-alkoxyoxazoles under consideration …
Number of citations: 3 link.springer.com
IIF Boogaerts, SP Nolan - Journal of the American Chemical …, 2010 - ACS Publications
… In the presence of 3 mol % 1 and 1.05 mmol of KOH in THF at 45 C, treatment of 2a (1 mmol) with CO 2 (1.5 bar) and subsequent acid hydrolysis afforded oxazole 2-carboxylic acid (3a) …
Number of citations: 504 pubs.acs.org
JH Chen, CH Deng, S Fang, JG Ma, P Cheng - Green Chemistry, 2018 - pubs.rsc.org
… Secondly, we employed 1 for the C–C coupling of heteroarenes with CO 2 to afford 1,3-benzo[d]thiazole-2-carboxylic acid, 1,3-benzo[d]oxazole-2-carboxylic acid and their derivatives. …
Number of citations: 34 pubs.rsc.org
RH Good, G Jones - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… to prepare the simple derivatives of oxazole-2-carboxylic acid required. Attempted cyclisation … Attempts to convert 2-methyloxazole into oxazole2-carboxylic acid were also unsuccessful. …
Number of citations: 8 pubs.rsc.org
DA Gubler - Repression of DNA-Binding-Dependent …, 2011 - search.proquest.com
… In addition to the furan monomer analog of Py, 4-amino-1, 3-oxazole-2-carboxylic acid (Ox) has been proposed as a more hydrophilic analogue of Im. D. Gubler developed a synthetic …
Number of citations: 6 search.proquest.com
JK Laha, MK Hunjan - The Journal of Organic Chemistry, 2022 - ACS Publications
… -one from 2-Phenyl-2,3-dihydrobenzo[d]oxazole-2-carboxylic Acid and 4-Oxo-2-phenyl-1,2,3… with 2-phenyl-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid 10 or 4-oxo-2-phenyl-1,2,3,4-…
Number of citations: 3 pubs.acs.org

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